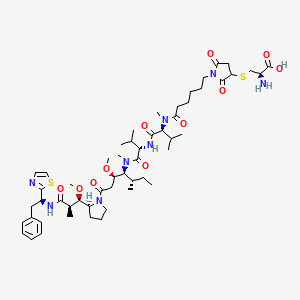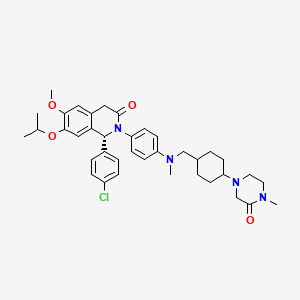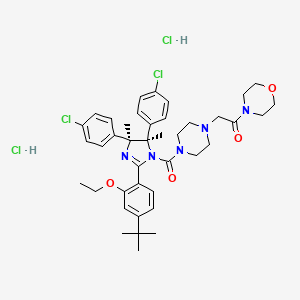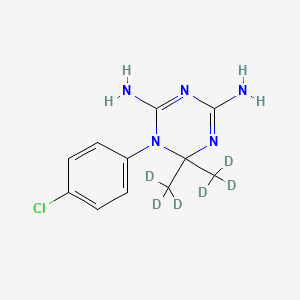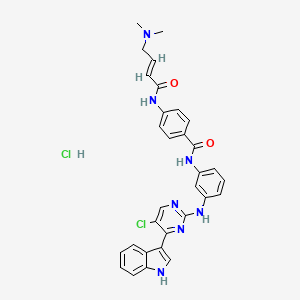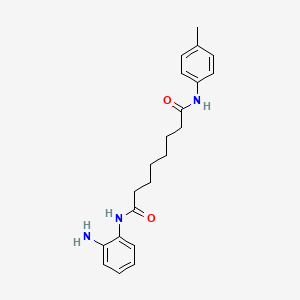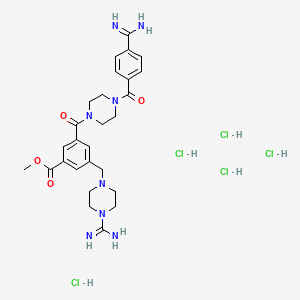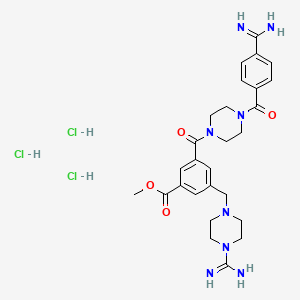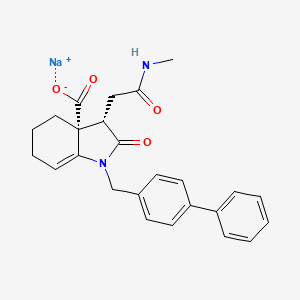
Fumarate hydratase-IN-2 sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumarate hydratase is an enzyme of the TCA cycle and cell-permeable inhibitors. (1) inhibition of fumarate hydratase can contribute to tumorigenicity in some cells. (2) The use of a photoaffinity labeling strategy identified fumarate hydratase as the principal pharmacological target. Final biochemical studies confirmed dose-dependent, competitive inhibition of this enzyme (3) Chemical inhibition of fumarate hydratase renders cells highly dependent on glucose metabolism for survival.
Applications De Recherche Scientifique
Role in Epigenetic Modification and Cancer Progression
Fumarate hydratase deficiency, due to mutations, leads to the accumulation of fumarate, affecting DNA and histone demethylation. This accumulation triggers an epithelial-to-mesenchymal transition (EMT), promoting cancer initiation, invasion, and metastasis. Specifically, fumarate inhibits Tet enzymes, affecting the demethylation of DNA and histones, thereby altering gene expression critical for cancer progression and metastasis. This mechanism underlines the aggressive features of fumarate hydratase-deficient tumors, particularly in renal cancers (Sciacovelli et al., 2016; Sciacovelli & Frezza, 2016).
Implications in Metabolic Dysfunction
The loss of fumarate hydratase disrupts mitochondrial metabolism, leading to a decrease in respiration and dysfunction in respiratory chain complexes. This metabolic shift not only affects cellular energy production but also contributes to the pathophysiology of diseases such as cancer, highlighting the broad implications of fumarate hydratase in cellular metabolism and disease (Tyrakis et al., 2017).
Impact on DNA Damage Response and Cell Cycle Regulation
Fumarate hydratase plays a crucial role in the DNA damage response and cell cycle regulation. Its loss has been shown to confer resistance to DNA damage caused by ionizing radiation, indicating a weakened G2 checkpoint. This effect predisposes cells to endogenous DNA damage, underscoring the importance of fumarate hydratase in maintaining genomic stability and its potential as a target for cancer therapy (Johnson et al., 2018).
Contributions to Diabetes and Metabolic Diseases
Research has also explored the role of fumarate hydratase in glucose-stimulated insulin secretion and its implications for metabolic diseases like diabetes. The deletion of fumarate hydratase in pancreatic β cells leads to progressive glucose intolerance, highlighting its critical role in regulating β cell function and systemic glucose homeostasis. This finding suggests potential therapeutic targets for treating diabetes and other metabolic disorders (Adam et al., 2017).
Insights into Enzyme Structure and Function
Structural and biochemical studies of fumarate hydratase have provided insights into its enzymatic mechanism, substrate specificity, and the effects of mutations linked to disease. Understanding the structural dynamics of fumarate hydratase is crucial for developing targeted therapies for diseases associated with its dysfunction (Aleixo et al., 2019).
Propriétés
Formule moléculaire |
C25H25N2NaO4 |
|---|---|
Poids moléculaire |
440.47 |
Nom IUPAC |
sodium;(3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate |
InChI |
InChI=1S/C25H26N2O4.Na/c1-26-22(28)15-20-23(29)27(21-9-5-6-14-25(20,21)24(30)31)16-17-10-12-19(13-11-17)18-7-3-2-4-8-18;/h2-4,7-13,20H,5-6,14-16H2,1H3,(H,26,28)(H,30,31);/q;+1/p-1/t20-,25-;/m1./s1 |
SMILES |
CNC(=O)CC1C(=O)N(C2=CCCCC12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



